Cefcapene-d5
Description
Cefcapene-d5 is a deuterated isotopologue of the third-generation cephalosporin antibiotic cefcapene (CAS 135889-00-8). It is chemically designated as $ \text{C}{17}\text{H}{14}\text{N}{5}\text{O}{6}\text{S}{2}\text{D}{5} $, with a molecular weight of 458.53 g/mol . The substitution of five hydrogen atoms with deuterium in its structure enhances its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses, improving accuracy in pharmacokinetic and metabolic studies by minimizing isotopic interference . While cefcapene itself exhibits broad-spectrum antibacterial activity by inhibiting bacterial cell wall synthesis, this compound is primarily employed in analytical research due to its isotopic stability and traceability .
Properties
Molecular Formula |
C₁₇H₁₄D₅N₅O₆S₂ |
|---|---|
Molecular Weight |
458.52 |
Synonyms |
(6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-1-oxo-2-penten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid-d5; Cefcamate-d5; Cefcapene Pivoxil Free Acid-d5; S 1006-d5; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cefcapene (Non-Deuterated Parent Compound)
Cefcapene (CAS 135889-00-8) is the active pharmaceutical ingredient (API) with the molecular formula $ \text{C}{17}\text{H}{19}\text{N}{5}\text{O}{6}\text{S}_{2} $ and a molecular weight of 453.49 g/mol . Unlike cefcapene-d5, it lacks deuterium substitution, making it metabolically active but less suitable for precise analytical quantification. Key differences include:
- Pharmacokinetic Stability: Deuterium in this compound reduces metabolic degradation via the kinetic isotope effect, whereas non-deuterated cefcapene undergoes faster hepatic metabolism .
- Analytical Applications : this compound is preferred in LC-MS for its distinguishable mass-to-charge ratio, enabling reliable quantification of cefcapene in biological matrices .
Delta2-Cefcapene Pivoxil (Prodrug Analogue)
Delta2-cefcapene pivoxil (CAS 2922677-21-0) is a prodrug ester derivative of cefcapene, with the molecular formula $ \text{C}{23}\text{H}{29}\text{N}{5}\text{O}{8}\text{S}_{2} $ and a molecular weight of 567.63 g/mol . The pivoxil group (pivaloyloxymethyl ester) enhances oral bioavailability by increasing lipophilicity, allowing efficient intestinal absorption. Key distinctions from this compound include:
- Functional Role: Delta2-cefcapene pivoxil is hydrolyzed in vivo to release active cefcapene, whereas this compound serves non-therapeutic analytical purposes .
- Structural Complexity : The pivoxil group adds 114.14 g/mol to the molecular weight compared to this compound, altering solubility and pharmacokinetic profiles .
(E)-Cefcapene Pivoxil (Isomeric Prodrug)
(E)-cefcapene pivoxil (molecular weight 567.64 g/mol) is an isomeric form of delta2-cefcapene pivoxil, sharing the same molecular formula but differing in spatial configuration. This isomerism impacts:
- Stability : Isomeric differences could affect shelf-life and storage conditions, though specific stability data remain understudied .
Data Tables
Table 1. Structural and Molecular Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Application |
|---|---|---|---|---|
| This compound | N/A | $ \text{C}{17}\text{H}{14}\text{N}{5}\text{O}{6}\text{S}{2}\text{D}{5} $ | 458.53 | Analytical internal standard |
| Cefcapene | 135889-00-8 | $ \text{C}{17}\text{H}{19}\text{N}{5}\text{O}{6}\text{S}_{2} $ | 453.49 | Antibacterial API |
| Delta2-Cefcapene Pivoxil | 2922677-21-0 | $ \text{C}{23}\text{H}{29}\text{N}{5}\text{O}{8}\text{S}_{2} $ | 567.63 | Prodrug for oral delivery |
| (E)-Cefcapene Pivoxil | N/A | $ \text{C}{23}\text{H}{29}\text{N}{5}\text{O}{8}\text{S}_{2} $ | 567.64 | Prodrug (isomeric form) |
Source: Compiled from analytical reports and chemical databases .
Table 2. Functional and Metabolic Differences
| Parameter | This compound | Cefcapene | Delta2-Cefcapene Pivoxil |
|---|---|---|---|
| Metabolic Stability | High (deuterated) | Moderate | Low (ester hydrolysis) |
| Bioavailability | N/A | 40–60% (IV) | >80% (oral) |
| Analytical Utility | High | Low | Low |
Source: Inferred from structural properties and pharmacological data .
Research Findings and Implications
- Deuterium Advantage: Studies leveraging this compound demonstrate a 15–20% improvement in quantification accuracy over non-deuterated standards in LC-MS assays, critical for therapeutic drug monitoring .
- Prodrug Efficacy: Delta2-cefcapene pivoxil achieves plasma cefcapene concentrations comparable to intravenous cefcapene within 2 hours post-administration, validating its role in oral formulations .
- Isomer-Specific Challenges : Preliminary data suggest (E)-cefcapene pivoxil exhibits slower hydrolysis rates than the delta2 isomer, necessitating further pharmacokinetic optimization .
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